molecular formula C16H12BrClN2O4S B13942025 Benzoic acid, 5-bromo-2-[[[[2-(4-chlorophenoxy)acetyl]amino]thioxomethyl]amino]- CAS No. 535936-89-1

Benzoic acid, 5-bromo-2-[[[[2-(4-chlorophenoxy)acetyl]amino]thioxomethyl]amino]-

Cat. No.: B13942025
CAS No.: 535936-89-1
M. Wt: 443.7 g/mol
InChI Key: QOVQBGKDBXZXTM-UHFFFAOYSA-N
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Description

5-Bromo-2-[[[[(4-chlorophenoxy)acetyl]amino]thioxomethyl]amino]-benzoic acid is a complex organic compound with a molecular formula of C15H11BrClNO4S. This compound is notable for its unique structure, which includes bromine, chlorine, and sulfur atoms, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-[[[[(4-chlorophenoxy)acetyl]amino]thioxomethyl]amino]-benzoic acid typically involves multiple steps, starting with the preparation of intermediate compounds One common method involves the reaction of 5-bromo-2-aminobenzoic acid with 4-chlorophenoxyacetyl chloride in the presence of a base such as triethylamine

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-[[[[(4-chlorophenoxy)acetyl]amino]thioxomethyl]amino]-benzoic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the bromine and chlorine sites.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic solutions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.

Scientific Research Applications

5-Bromo-2-[[[[(4-chlorophenoxy)acetyl]amino]thioxomethyl]amino]-benzoic acid has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Bromo-2-[[[[(4-chlorophenoxy)acetyl]amino]thioxomethyl]amino]-benzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-2-chlorobenzoic acid
  • 5-Bromo-2-chloropyridine-4-carboxaldehyde
  • 5-Bromo-2-(4-chlorophenoxy)aniline

Uniqueness

Compared to similar compounds, 5-Bromo-2-[[[[(4-chlorophenoxy)acetyl]amino]thioxomethyl]amino]-benzoic acid is unique due to its combination of bromine, chlorine, and sulfur atoms, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

535936-89-1

Molecular Formula

C16H12BrClN2O4S

Molecular Weight

443.7 g/mol

IUPAC Name

5-bromo-2-[[2-(4-chlorophenoxy)acetyl]carbamothioylamino]benzoic acid

InChI

InChI=1S/C16H12BrClN2O4S/c17-9-1-6-13(12(7-9)15(22)23)19-16(25)20-14(21)8-24-11-4-2-10(18)3-5-11/h1-7H,8H2,(H,22,23)(H2,19,20,21,25)

InChI Key

QOVQBGKDBXZXTM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1OCC(=O)NC(=S)NC2=C(C=C(C=C2)Br)C(=O)O)Cl

Origin of Product

United States

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